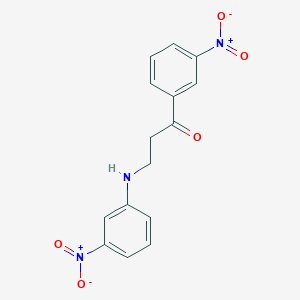![molecular formula C14H9ClF3NO B2458007 4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol CAS No. 75854-24-9](/img/structure/B2458007.png)
4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol typically involves the reaction of 4-chlorophenol with 4-(trifluoromethyl)benzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through the formation of a Schiff base intermediate, which is then isolated and purified . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Mecanismo De Acción
The mechanism of action of 4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions .
Comparación Con Compuestos Similares
4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol can be compared with other similar compounds, such as:
4-chloro-2-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol: This compound has a similar structure but with the trifluoromethyl group in a different position, which can lead to different chemical and biological properties.
2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol: Another similar compound with variations in the position of the chloro and trifluoromethyl groups.
These structural differences highlight the uniqueness of this compound and its specific applications in research and industry .
Propiedades
IUPAC Name |
4-chloro-2-[[4-(trifluoromethyl)phenyl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO/c15-11-3-6-13(20)9(7-11)8-19-12-4-1-10(2-5-12)14(16,17)18/h1-8,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQQFGFAAHWPSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
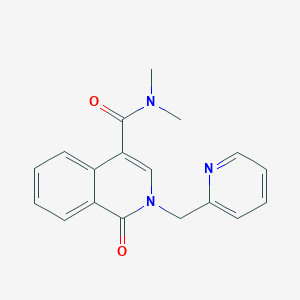
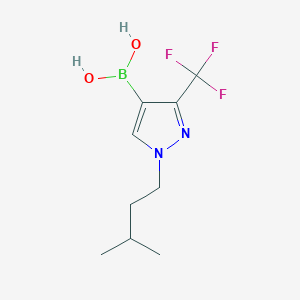
![N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2457931.png)
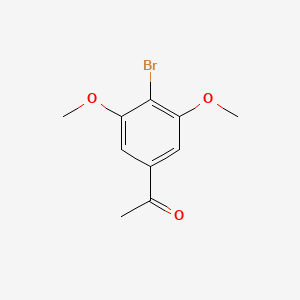
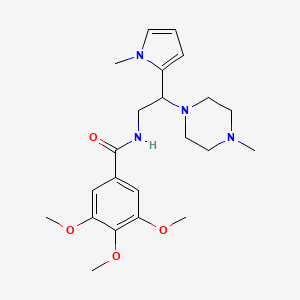
![N'-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethoxybenzohydrazide](/img/structure/B2457937.png)

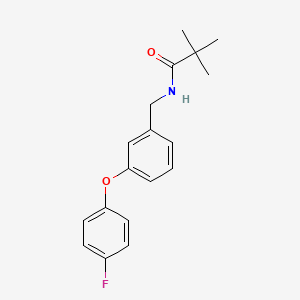
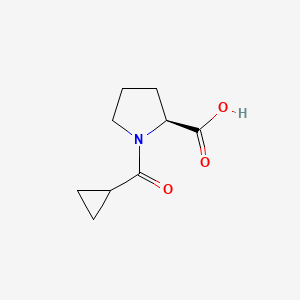
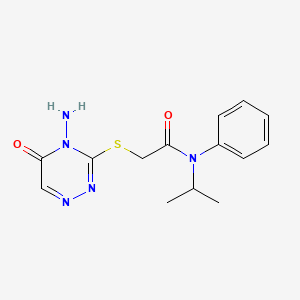
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2457943.png)
![4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide](/img/structure/B2457945.png)
![3-(4-chlorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2457946.png)
